Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate
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Overview
Description
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C5H6KNO3S and a molecular weight of 199.2693 g/mol . This compound is known for its unique structure, which includes a 4-oxoazetidin-2-yl group attached to a sulfanyl acetate moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate typically involves the reaction of 4-oxoazetidine-2-thiol with potassium acetate under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a temperature range of 25-30°C. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 4-oxoazetidin-2-yl group to a corresponding alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S)-4-Oxo-2-azetidinyl acetate: Shares the 4-oxoazetidin-2-yl group but lacks the sulfanyl acetate moiety.
4-Oxoazetidine-2-thiol: Contains the 4-oxoazetidin-2-yl group and a thiol group instead of the sulfanyl acetate moiety.
Uniqueness
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate is unique due to the presence of both the 4-oxoazetidin-2-yl and sulfanyl acetate groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C5H6KNO3S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
potassium;2-(4-oxoazetidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C5H7NO3S.K/c7-3-1-4(6-3)10-2-5(8)9;/h4H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
OQZADDHVKONYOP-UHFFFAOYSA-M |
Canonical SMILES |
C1C(NC1=O)SCC(=O)[O-].[K+] |
Origin of Product |
United States |
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